4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of benzamide, featuring a fluorine atom and a methylpyridine group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the following steps:
Formation of the Fluorinated Benzamide:
Introduction of the Methylpyridine Group: The next step involves the reaction of the fluorinated benzamide with 4-methylpyridine-2-amine in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substitution: Products include various substituted benzamides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Scientific Research Applications
4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as catalysts and sensors.
Biological Studies: It is used in studies to understand its interactions with various biomolecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylpyridine group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: Similar structure but lacks the fluorine atom.
2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs .
Properties
IUPAC Name |
4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPNRGJQDHAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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